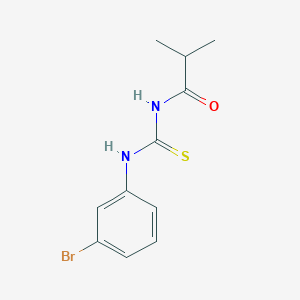
2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the acrylate family of compounds and is commonly referred to as CADA.
Wirkmechanismus
CADA works by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for regulating gene expression, and its inhibition can lead to changes in the expression of genes involved in cell growth and differentiation. This mechanism of action is thought to be responsible for CADA's anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
CADA has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of HIV and other viruses. In addition, CADA has been shown to reduce inflammation in animal models of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CADA in lab experiments is its specificity for HDAC inhibition. This allows for more targeted effects on gene expression and cellular processes. However, CADA's low solubility in water can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on CADA. One area of interest is in the development of CADA analogs with improved solubility and potency. Another area of interest is in the use of CADA in combination with other therapies for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanisms of action of CADA and its potential therapeutic applications.
In conclusion, 2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate is a promising compound with potential therapeutic applications. Its specificity for HDAC inhibition and anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research.
Synthesemethoden
The synthesis of CADA involves the reaction of 2-chloroaniline with ethyl acrylate in the presence of a base. The resulting product is then reacted with 3,4-dichlorobenzaldehyde in the presence of a catalyst to produce CADA. The overall yield of this process is approximately 40%.
Wissenschaftliche Forschungsanwendungen
CADA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. CADA has been studied for its potential use in the treatment of diseases such as cancer, HIV, and inflammatory disorders.
Eigenschaften
Molekularformel |
C17H12Cl3NO3 |
|---|---|
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
[2-(2-chloroanilino)-2-oxoethyl] (E)-3-(3,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C17H12Cl3NO3/c18-12-7-5-11(9-14(12)20)6-8-17(23)24-10-16(22)21-15-4-2-1-3-13(15)19/h1-9H,10H2,(H,21,22)/b8-6+ |
InChI-Schlüssel |
GEPVOSGRENMHLK-SOFGYWHQSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)

![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)

![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)

![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)